molecular formula C26H30ClNO4 B12709287 1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate CAS No. 90550-85-9

1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate

Cat. No.: B12709287
CAS No.: 90550-85-9
M. Wt: 456.0 g/mol
InChI Key: ADGBGBLFRGSMBD-BWLOTUBYSA-M
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Description

1-[4-(dimethylamino)cinnamylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a dimethylamino group, a cinnamylidene moiety, and an azulenylium core, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[4-(dimethylamino)cinnamylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate involves several steps. The key synthetic route includes the condensation of 4-(dimethylamino)cinnamaldehyde with 1,2,3,4-tetrahydro-5-isopropyl-3,8-dimethylazulene in the presence of a suitable catalyst. The reaction conditions typically involve refluxing in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-[4-(dimethylamino)cinnamylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azulenylium core.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(dimethylamino)cinnamylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of organic reaction mechanisms and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular targets.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(dimethylamino)cinnamylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can influence cellular processes by altering the function of key proteins.

Comparison with Similar Compounds

1-[4-(dimethylamino)cinnamylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate can be compared with other similar compounds, such as:

  • 1-[4-(dimethylamino)benzylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate
  • 1-[4-(dimethylamino)phenyl]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate

These compounds share structural similarities but differ in the nature of the substituents on the azulenylium core. The unique combination of the dimethylamino group and the cinnamylidene moiety in 1-[4-(dimethylamino)cinnamylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate contributes to its distinct chemical and biological properties.

Properties

CAS No.

90550-85-9

Molecular Formula

C26H30ClNO4

Molecular Weight

456.0 g/mol

IUPAC Name

4-[(E,3E)-3-(3,8-dimethyl-5-propan-2-yl-2,3a-dihydroazulen-2-ylium-1-ylidene)prop-1-enyl]-N,N-dimethylaniline;perchlorate

InChI

InChI=1S/C26H30N.ClHO4/c1-18(2)22-13-10-19(3)26-23(16-20(4)25(26)17-22)9-7-8-21-11-14-24(15-12-21)27(5)6;2-1(3,4)5/h7-15,17-18,25H,1-6H3;(H,2,3,4,5)/q+1;/p-1/b8-7+,23-9+;

InChI Key

ADGBGBLFRGSMBD-BWLOTUBYSA-M

Isomeric SMILES

CC1=C\2C(C=C(C=C1)C(C)C)C(=[C+]/C2=C\C=C\C3=CC=C(C=C3)N(C)C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1=C2C(C=C(C=C1)C(C)C)C(=[C+]C2=CC=CC3=CC=C(C=C3)N(C)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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